molecular formula C21H23N5O2 B2756902 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide CAS No. 2034609-12-4

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide

Cat. No.: B2756902
CAS No.: 2034609-12-4
M. Wt: 377.448
InChI Key: YUQIKMQDOGLVNW-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a morpholine ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of multiple heterocyclic rings in its structure suggests that it may interact with various biological targets, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling with the morpholine and benzamide moieties. One common synthetic route involves:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Formation of the Pyridine Ring: This often involves the condensation of an aldehyde with an amine, followed by cyclization and oxidation steps.

    Coupling Reactions: The pyrazole and pyridine intermediates are then coupled using a Buchwald–Hartwig arylamination reaction, which involves palladium catalysis and a suitable ligand.

    Final Assembly: The morpholine and benzamide groups are introduced through nucleophilic substitution reactions, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrazole or pyridine rings, potentially forming N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in regulating cell signaling pathways.

    Medicine: Its potential as a therapeutic agent is explored, particularly in the treatment of cancers and inflammatory diseases.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating various signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-morpholinobenzamide is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-25-15-18(14-24-25)20-7-2-16(12-22-20)13-23-21(27)17-3-5-19(6-4-17)26-8-10-28-11-9-26/h2-7,12,14-15H,8-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQIKMQDOGLVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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